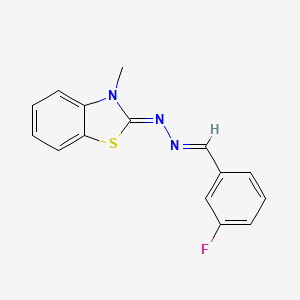![molecular formula C21H26N2O4 B5579729 N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar compounds involves multi-component reactions, like the domino [2+2+2] cycloaddition reaction, which proceeds with high diastereoselectivity and yields various isomeric spirocompounds (Liu et al., 2021).
- Another synthesis method for 1,7-dioxaspiro[5.5]undec-3-en-2-ones uses reactions between lithiated tetrahydropyrans and hydroxybutenolides (Baylis et al., 1993).
Molecular Structure Analysis
- Detailed molecular structure analysis can be achieved through spectroscopic methods such as NMR and X-ray crystallography, as seen in the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one (Zhang et al., 2008).
Chemical Reactions and Properties
- Research on similar compounds shows various reactions and properties, such as the formation of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols (Yeh et al., 2012).
Physical Properties Analysis
- The physical properties of such compounds can be explored through computational methods, as demonstrated in the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives (Zeng et al., 2021).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be determined through various experimental techniques. For instance, the synthesis of 1,7-dioxaspiro[5.5]undecane spiroketal systems from a bicyclic intermediate via acid-catalyzed rearrangement provides insights into their chemical behavior (Keller et al., 2002).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Spirocyclic Compounds : The creation of spirocyclic compounds, including those similar to the one , often involves multi-component reactions that yield complex structures with potential biological activities. For instance, the construction of polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes demonstrates the versatility of spirocyclic scaffolds in synthesizing novel compounds with unique structural features (Liu et al., 2021).
NMR Spectroscopy in Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in characterizing spirocyclic compounds, including the precise determination of their stereochemistry and conformation. This technique is essential for understanding the structural basis of the compound's biological activity (Zhang et al., 2008).
Pharmacological Activities
Anticonvulsant Activity : Research into spirocyclic derivatives has shown significant potential in anticonvulsant activity. Compounds with specific structural characteristics have been identified to exhibit protective effects against seizures, suggesting the importance of spirocyclic scaffolds in developing new anticonvulsant drugs (Madaiah et al., 2013).
Analgesic and Anti-inflammatory Activities : Spirocyclic compounds have also been explored for their analgesic and anti-inflammatory properties. The synthesis of novel derivatives and their evaluation in pharmacological models have contributed to identifying leads for further drug development in pain management and inflammation control (Ahmed et al., 2018).
Antiviral Evaluation : The antiviral potential of spirocyclic compounds has been investigated, with some derivatives showing promising activity against influenza and coronaviruses. This highlights the scope of spirocyclic compounds in addressing viral infections and contributing to antiviral drug discovery (Apaydın et al., 2020).
Propriétés
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-18(23-20(27-15)16-5-3-2-4-6-16)13-19(24)22-17-7-10-26-21(14-17)8-11-25-12-9-21/h2-6,17H,7-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRWMUQZNRLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)NC3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)
![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)
![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)